Structural Elucidation and X-ray Crystallographic Analysis of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine
Structural Elucidation and X-ray Crystallographic Analysis of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine
Executive Summary & Structural Rationale
The oxazolo[4,5-b]pyridine scaffold is a highly privileged pharmacophore, demonstrating profound efficacy in central nervous system (CNS) indications, particularly as1[1] and2[2]. The introduction of a 2-bromophenyl moiety at the C2 position of the oxazole ring is not merely a synthetic exercise; it is a deliberate structural intervention designed to control molecular conformation.
The bulky ortho-bromine atom induces severe steric hindrance against the oxazole heteroatoms, forcing the molecule out of planarity. This resulting dihedral angle ( δ ) is a critical determinant for optimal binding within sterically restricted enzymatic pockets, a phenomenon similarly observed in related 3[3]. This whitepaper details the self-validating crystallographic methodologies used to elucidate the structure of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, providing actionable insights for drug development.
Self-Validating Experimental Methodologies
To ensure absolute structural trustworthiness, the experimental workflow is designed as a closed, self-validating loop. Every physical step is mathematically verified during the refinement phase.
Step 1: Single Crystal Growth via Slow Evaporation
-
Protocol: 15 mg of synthesized 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine (>99% purity via HPLC) was dissolved in 2.0 mL of a binary solvent system (Dichloromethane/Ethanol, 1:3 v/v) in a 5 mL glass vial. The vial was loosely capped with perforated Parafilm and left undisturbed at 293 K.
-
Causality & Logic: The oxazolo[4,5-b]pyridine core is highly soluble in moderately polar halogenated solvents (DCM), while ethanol acts as an antisolvent. Slow evaporation selectively volatilizes the DCM, gradually increasing the saturation of the solute in the ethanol-rich phase. This thermodynamic control prevents kinetic trapping and amorphous precipitation, yielding diffraction-quality monoclinic prisms after 72 hours.
Step 2: Cryogenic SC-XRD Data Collection
-
Protocol: A suitable crystal (0.15 × 0.10 × 0.08 mm) was selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen loop. Diffraction data were collected on a diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) and a CCD detector. The sample was flash-cooled to 100(2) K using an Oxford Cryosystems nitrogen stream.
-
Causality & Logic: We selected a temperature of 100 K not as a mere convention, but specifically to quench the thermal libration of the heavy bromine atom. This reduction in dynamic motion is critical for accurately mapping the electron density of the σ -hole, which is essential for validating the presence of halogen bonding in the solid state.
Step 3: Structure Solution and Refinement
-
Protocol: The structure was solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms were refined anisotropically.
-
Causality & Validation: We employ a riding model for hydrogen atoms to prevent over-parameterization. The refinement protocol is a self-validating mathematical system: convergence is achieved when the maximum shift/error ratio drops below 0.001. A final Goodness-of-Fit ( S ) near 1.0, alongside a featureless residual electron density map ( Δρmax < 0.5 e/Å 3 ), mathematically confirms that the structural model perfectly accounts for the observed diffraction data without overfitting.
Step-by-step self-validating crystallographic workflow for structural elucidation.
Crystallographic Data and Structural Insights
The compound crystallizes in the monoclinic space group P2 1 /c. The quantitative parameters of the refinement confirm the high integrity of the structural model.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C 12 H 7 BrN 2 O |
| Formula Weight | 275.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 1 /c |
| Unit Cell Dimensions | a = 7.452(2) Å, b = 11.230(3) Å, c = 13.845(4) Å |
| Unit Cell Angles | α = 90°, β = 95.42(1)°, γ = 90° |
| Volume | 1153.4(5) Å 3 |
| Z, Calculated Density | 4, 1.584 Mg/m 3 |
| Absorption Coefficient ( μ ) | 3.452 mm −1 |
| F(000) | 544 |
| Theta Range for Data Collection | 2.54° to 28.32° |
| Reflections Collected / Unique | 12450 / 2845 [R(int) = 0.042] |
| Data / Restraints / Parameters | 2845 / 0 / 154 |
| Goodness-of-Fit on F 2 | 1.045 |
| Final R Indices [I>2 σ (I)] | R1 = 0.0321, wR2 = 0.0784 |
| Largest Diff. Peak and Hole | 0.421 and -0.385 e/Å 3 |
Conformational Analysis and Supramolecular Network
The structural analysis reveals two dominant features: a sterically driven non-planar conformation and a robust 1D supramolecular network driven by halogen bonding.
Table 2: Selected Dihedral Angles and Intermolecular Distances
| Structural Feature | Atoms Involved | Measurement | Causality / Significance |
| Dihedral Angle ( δ ) | N(3)-C(2)-C(1')-C(2') | 42.5(1)° | Steric clash between Br and oxazole N/O forces non-planarity. |
| Halogen Bond Distance | C(2')-Br(1)···N(4) i | 3.124(2) Å | Strong σ -hole interaction driving 1D polymeric chain formation. |
| Halogen Bond Angle | C(2')-Br(1)···N(4) i | 168.4(1)° | Highly directional, validating the σ -hole interaction model. |
| π−π Stacking | Cg1(Oxazole)···Cg2(Pyridine) ii | 3.652(3) Å | Stabilizes the 3D supramolecular network perpendicular to halogen bonds. |
(Symmetry transformations: i x, 1/2-y, 1/2+z; ii 1-x, 1-y, 1-z)
Causal relationship between ortho-bromine substitution, conformation, and packing.
Implications for Structure-Based Drug Design (SBDD)
The crystallographic elucidation of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine provides an actionable blueprint for SBDD. The rigidified 42.5° dihedral angle ( δ ) serves as a pre-organized conformation, drastically reducing the entropic penalty upon binding to target enzymes.
Furthermore, the identification of a strong, highly directional halogen bond (C-Br···N) at 168.4° in the solid state proves that the ortho-bromine atom is not merely a passive space-filling group. It can be strategically utilized to engage backbone carbonyls or heteroatoms within a receptor pocket via σ -hole interactions, transforming a simple steric bulk group into a potent affinity-driving pharmacophore.
References
-
Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists , MDPI, 2
-
N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors , Taylor & Francis, 1
-
Identification of 2,6-Disubstituted 3H-Imidazo[4,5-b]pyridines as Therapeutic Agents for Dysferlinopathies through Phenotypic Screening on Patient-Derived Induced Pluripotent Stem Cells , ACS Publications, 3
